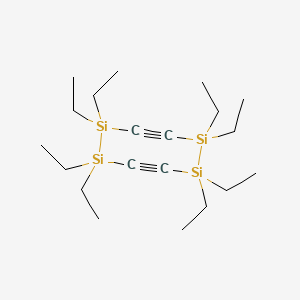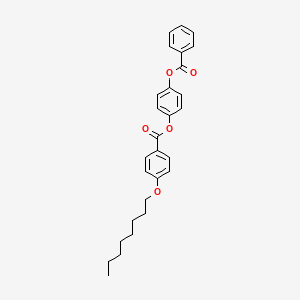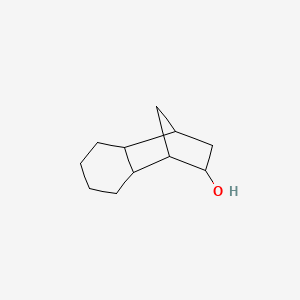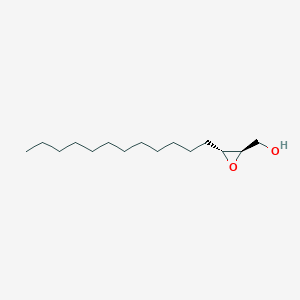
Oxiranemethanol, 3-dodecyl-, (2R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranemethanol, 3-dodecyl-, (2R,3R)-: is an organic compound with the molecular formula C15H30O2 . It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R,3R) notation indicates the specific configuration of its stereocenters. This compound is part of the oxirane family, which is characterized by a three-membered ring containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-dodecyl-, (2R,3R)- typically involves the epoxidation of alkenes. One common method is the reaction of 3-dodecene with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of Oxiranemethanol, 3-dodecyl-, (2R,3R)- may involve the use of catalysts to enhance the reaction efficiency. Catalysts such as titanium silicalite-1 (TS-1) can be employed in the presence of hydrogen peroxide to achieve the epoxidation of 3-dodecene. This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxiranemethanol, 3-dodecyl-, (2R,3R)- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products. Common nucleophiles include halides, amines, and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of diols and carboxylic acids.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halohydrins and other substituted derivatives.
Scientific Research Applications
Chemistry: Oxiranemethanol, 3-dodecyl-, (2R,3R)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and development.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate to investigate the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: Oxiranemethanol, 3-dodecyl-, (2R,3R)- has potential applications in medicinal chemistry. It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is utilized in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of Oxiranemethanol, 3-dodecyl-, (2R,3R)- involves its interaction with molecular targets through its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Oxiranemethanol, ®-: A similar compound with a different stereochemical configuration.
Glycidol: Another oxirane compound with a shorter carbon chain.
Epichlorohydrin: An epoxide with a chlorine substituent.
Uniqueness: Oxiranemethanol, 3-dodecyl-, (2R,3R)- is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties compared to shorter-chain oxiranes. This long chain enhances its hydrophobicity and makes it suitable for applications requiring amphiphilic properties.
Properties
CAS No. |
165880-19-3 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
[(2R,3R)-3-dodecyloxiran-2-yl]methanol |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-15(13-16)17-14/h14-16H,2-13H2,1H3/t14-,15-/m1/s1 |
InChI Key |
FMRUDTZNVVEANW-HUUCEWRRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]1[C@H](O1)CO |
Canonical SMILES |
CCCCCCCCCCCCC1C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


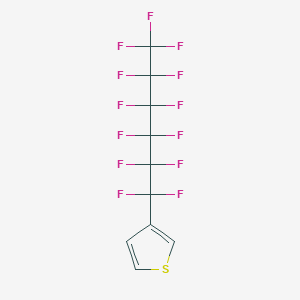
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
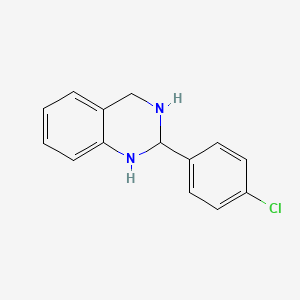
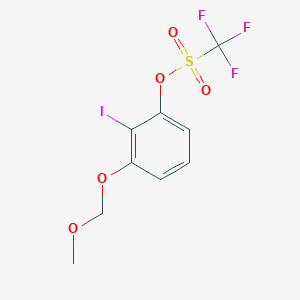

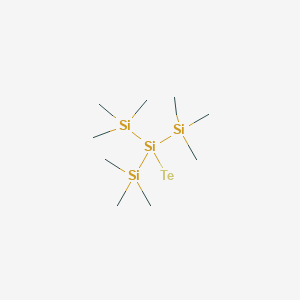


![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
